(2S,4S)-N-Fmoc-4-Et-Pro-OH
Description
(2S,4S)-N-Fmoc-4-Et-Pro-OH is a proline derivative featuring a cis-configured ethyl substituent at the 4-position of the pyrrolidine ring and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the nitrogen. This compound is widely used in solid-phase peptide synthesis (SPPS) to modulate peptide conformation, stability, and bioactivity. The ethyl group introduces steric bulk and hydrophobicity, which can influence secondary structures such as PPII helices or β-turns in peptides .
Properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S,4S)-4-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-14-11-20(21(24)25)23(12-14)22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20-/m0/s1 |
InChI Key |
IBGSUWJKZJCXCJ-XOBRGWDASA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-N-Fmoc-4-Et-Pro-OH typically involves the protection of the amino group of 4-ethylproline with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the preparation of 4-ethylproline, which is then reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In an industrial setting, the production of (2S,4S)-N-Fmoc-4-Et-Pro-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-N-Fmoc-4-Et-Pro-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the proline derivative.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions, forming cyclic adducts with other unsaturated molecules.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Cycloaddition: Reactions are typically carried out in the presence of a catalyst such as copper(I) iodide under mild conditions.
Major Products
The major products formed from these reactions include deprotected proline derivatives and various cyclic compounds, depending on the specific reactants and conditions used .
Scientific Research Applications
(2S,4S)-N-Fmoc-4-Et-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Industry: In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs.
Mechanism of Action
The mechanism of action of (2S,4S)-N-Fmoc-4-Et-Pro-OH involves its ability to stabilize specific conformations of peptides and proteins. The Fmoc group provides steric hindrance, which can influence the folding and stability of the peptide chain. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares (2S,4S)-N-Fmoc-4-Et-Pro-OH with structurally similar proline derivatives, focusing on substituent type, molecular weight, and functional roles:
*Molecular weights estimated based on structural analogs due to lack of direct data for the ethyl variant.
Stereochemical and Functional Differences
- Ethyl vs. Fluorine Substituents : The ethyl group in (2S,4S)-N-Fmoc-4-Et-Pro-OH increases steric hindrance and hydrophobicity compared to the smaller, electronegative fluorine in Fmoc-cis-4-fluoro-Pro-OH. This makes the ethyl derivative more suitable for stabilizing rigid peptide conformations or enhancing membrane permeability in drug candidates .
- Azide vs. Ethyl : The azide group in cis-Fmoc-Pro(4-N₃)-OH enables bioorthogonal reactions (e.g., CuAAC click chemistry), whereas the ethyl group lacks reactive handles but offers superior conformational control .
- Boc-Protected Derivatives : Compounds like (2S,4R)-Fmoc-Amp(Boc)-OH and Fmoc-Pro(4-NMe-Boc)-OH (2S,4S) allow sequential deprotection strategies, critical for synthesizing peptides with multiple post-translational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
